3-Allyl-5-fluoro-1H-indole
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C11H10FN |
|---|---|
Molecular Weight |
175.20 g/mol |
IUPAC Name |
5-fluoro-3-prop-2-enyl-1H-indole |
InChI |
InChI=1S/C11H10FN/c1-2-3-8-7-13-11-5-4-9(12)6-10(8)11/h2,4-7,13H,1,3H2 |
InChI Key |
HCXWFMPNBRQIMI-UHFFFAOYSA-N |
Canonical SMILES |
C=CCC1=CNC2=C1C=C(C=C2)F |
Origin of Product |
United States |
Synthetic Methodologies for 3 Allyl 5 Fluoro 1h Indole
Retrosynthetic Analysis and Precursor Identification
A retrosynthetic analysis of 3-Allyl-5-fluoro-1H-indole suggests a primary disconnection at the C3 position, separating the indole (B1671886) core from the allyl substituent. This leads to the identification of 5-fluoroindole (B109304) as a key precursor and an appropriate allylating agent. The synthesis of 5-fluoroindole itself can be approached through various established indole synthesis methods, such as the Fischer, Leimgruber-Batcho, or Sugasawa syntheses. diva-portal.org
The choice of starting materials for these syntheses would logically be derivatives of 4-fluoroaniline (B128567) or 4-fluoronitrobenzene. For instance, the Leimgruber-Batcho approach could start from 5-fluoro-2-nitrotoluene. diva-portal.org This retrosynthetic strategy allows for a modular approach to the synthesis, where the fluorinated indole core is first constructed, followed by the introduction of the allyl group at the desired position.
Conventional Synthetic Routes to Fluorinated Indoles
Conventional methods for the synthesis of fluorinated indoles, and the subsequent allylation, often involve multi-step sequences. These routes can be categorized by the strategies used for fluorination and allylation.
Fluorination Strategies for Indole Rings
The introduction of a fluorine atom onto the indole ring is typically achieved by starting with a pre-fluorinated precursor. Several named reactions are employed for the synthesis of the indole nucleus itself, which already contains the fluorine substituent.
One common method is the Fischer indole synthesis . This reaction involves the condensation of a fluorinated phenylhydrazine, such as 4-fluorophenylhydrazine, with a ketone or aldehyde, followed by acid-catalyzed cyclization and rearrangement to form the indole ring. diva-portal.org
Another widely used industrial method is the Leimgruber-Batcho indole synthesis . This two-step procedure begins with the reaction of a fluorinated 2-nitrotoluene, for example, 5-fluoro-2-nitrotoluene, with a formamide (B127407) acetal (B89532) to form an enamine, which is then reductively cyclized to yield the corresponding 5-fluoroindole. diva-portal.org
The Sugasawa indole synthesis provides another route, starting from a fluorinated aniline (B41778), such as 4-fluoroaniline. google.com This method involves the reaction of the aniline with a chloroacetonitrile (B46850) in the presence of a Lewis acid, followed by reduction and cyclization to form the indole. google.com
A summary of common starting materials for the synthesis of 5-fluoroindole is presented in the table below.
| Starting Material | Synthetic Route | Reference |
| 5-fluoro-2-nitrotoluene | Leimgruber-Batcho | diva-portal.orgguidechem.com |
| 4-fluorophenylhydrazine | Fischer Indole Synthesis | diva-portal.org |
| 5-fluoro-2-indolinone | Reduction | chemicalbook.com |
| 4-fluoroaniline | Sugasawa Indole Synthesis | google.com |
Allylation at the C3 Position of Indoles
Once the 5-fluoroindole core is obtained, the next step is the introduction of the allyl group at the C3 position. The C3 position of indole is nucleophilic and readily undergoes electrophilic substitution.
A straightforward method for C3-allylation is the direct reaction of the indole with an allyl halide, such as allyl bromide, in the presence of a base. However, this method can sometimes lead to N-allylation as a side reaction.
To achieve greater selectivity for C3-allylation, the reaction can be carried out under phase-transfer catalysis conditions. Alternatively, the indole can be first converted to its Grignard reagent by reaction with a Grignard reagent like ethylmagnesium bromide, followed by reaction with an allyl halide. This approach generally provides good C3 selectivity.
Modern Catalytic Approaches for Substituted Indole Synthesis
Modern synthetic methods often employ catalysts to achieve higher efficiency, selectivity, and milder reaction conditions. These approaches are highly relevant for the synthesis of substituted indoles like this compound.
Transition Metal-Catalyzed Functionalization (e.g., Palladium-Catalyzed C3-Allylation)
Palladium-catalyzed reactions have emerged as powerful tools for the C-H functionalization of indoles. For the C3-allylation of 5-fluoroindole, a palladium-catalyzed reaction with an allylic substrate, such as an allyl alcohol or allyl acetate, can be employed.
One such method involves the use of a palladium catalyst in the presence of triethylborane, which promotes the C3-selective allylation of indoles with allyl alcohols. nih.gov This approach offers high selectivity for the desired C3-allylated product. The general reaction is as follows:
Indole + Allyl Alcohol --(Pd catalyst, Et3B)--> 3-Allylindole
This catalytic system is attractive due to its high selectivity and the use of readily available starting materials.
Lewis Acid and Brønsted Acid Catalysis in Indole Functionalization
Lewis acids and Brønsted acids can also catalyze the C3-allylation of indoles. These catalysts activate the allylic substrate, making it more susceptible to nucleophilic attack by the indole at the C3 position.
For example, the use of a borane (B79455) Lewis acid catalyst, B(3,4,5-F3H2C6)3, has been reported for the C3-allylation of indoles using allylic esters. researchgate.net This method provides a metal-free alternative to the transition metal-catalyzed approaches.
Furthermore, Brønsted acids can be used to promote the Friedel-Crafts type alkylation of indoles with allylic alcohols. The acid protonates the hydroxyl group of the alcohol, which then departs as a water molecule to generate an allylic carbocation. This carbocation is then attacked by the electron-rich indole at the C3 position. Careful selection of the acid and reaction conditions is necessary to avoid side reactions.
Metal-Free Approaches to Indole Derivatization
The synthesis of indole derivatives has traditionally relied on metal-catalyzed reactions. However, to circumvent issues related to cost, toxicity, and product contamination associated with residual metals, significant research has been directed towards the development of metal-free synthetic routes. These approaches often involve novel reaction cascades and the use of alternative activating agents.
One prominent metal-free strategy involves the C–H functionalization of the indole nucleus. For instance, the arylation of indoles at the C3 position has been achieved without transition metals by using aryl halides, promoted by a strong base like potassium tert-butoxide (KOtBu) in degassed solvents. nih.gov Preliminary studies of this transformation suggest a hybrid mechanism that may involve aryne intermediates and non-propagating radical processes. nih.gov Another approach utilizes visible-light photoredox catalysis for the C-H arylation of indoles with aryl diazonium salts, requiring only a catalyst like Rhodamine B, green light, and room temperature. scispace.com
Furthermore, metal-free C–H amination of N-Ts-2-alkenylanilines using an oxidant such as 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) provides a straightforward pathway to a variety of substituted indoles. acs.org This method is operationally simple and avoids the need for expensive transition-metal catalysts. acs.org For the synthesis of 3-substituted indoles specifically, metal-free, one-pot, three-component reactions have been developed. An example is the condensation of 2-(1H-indol-3-yl)ethanamine with 3-phenacylidene oxindoles and dimedone, catalyzed by p-toluenesulfonic acid. dergipark.org.tr While a direct metal-free synthesis for this compound is not extensively documented, these established principles provide a framework for its potential metal-free construction.
Regioselectivity and Stereoselectivity in Allylation and Fluorination
The precise placement of the allyl and fluoro groups on the indole ring is paramount for defining the final compound's properties. The control of regioselectivity (positional control) and stereoselectivity (spatial orientation) is a key challenge in the synthesis of complex molecules like this compound.
Allylation: The indole nucleus presents two primary nucleophilic sites: the N1 nitrogen and the C3 carbon. Electrophilic attack, such as allylation, typically favors the C3 position due to the higher electron density of the pyrrole (B145914) ring, which allows the aromaticity of the benzene (B151609) portion of the molecule to remain intact in the reaction intermediate. stackexchange.com Palladium-catalyzed C3-selective allylation of indoles using allyl alcohols can be effectively promoted by triethylborane, leading to excellent yields. acs.org
Controlling N1 versus C3 allylation is a significant synthetic challenge. researchgate.net Often, directing N-allylation requires modifying the indole substrate, for example, by installing an electron-withdrawing group at the C2 position, which tempers the nucleophilicity at C3 and increases the acidity of the N–H bond. nih.gov
Stereoselectivity becomes crucial when the allylation creates a chiral center at the C3 position. The asymmetric construction of a quaternary carbon at C3 is a considerable synthetic hurdle. nih.gov Enantioselective C3-allylation of 3-substituted indoles has been successfully achieved using palladium catalysis with chiral ligands. The choice of borane reagent was found to significantly influence the enantioselectivity, suggesting its direct involvement in the enantiodiscriminating step. nih.gov The data below illustrates the influence of the borane promoter on the enantioselectivity of the reaction.
Fluorination: Introducing a fluorine atom onto the indole ring is typically achieved through electrophilic fluorination. Reagents containing a reactive nitrogen-fluorine (N-F) bond are most commonly used due to their relative stability, safety, and effectiveness. wikipedia.org Commercially available reagents like Selectfluor® (F-TEDA-BF4) and N-fluorobenzenesulfonimide (NFSI) are powerful electrophilic fluorine sources. wikipedia.orgresearchgate.net
The fluorination of indoles with these reagents is highly regioselective for the electron-rich C3 position. acs.org For example, the reaction of various substituted indoles with Selectfluor® leads to the efficient formation of 3,3-difluoroindolin-2-ols, where the indole ring is difluorinated specifically at the C3 carbon. acs.orgacs.org This high regioselectivity is a cornerstone for the synthesis of compounds like this compound, ensuring the fluorine is introduced at the desired location.
Green Chemistry Considerations in Synthesis
The principles of green chemistry aim to reduce the environmental impact of chemical processes. In the context of indole synthesis, this translates to using less hazardous solvents, reducing energy consumption, and minimizing waste.
Microwave-Assisted Synthesis: A prominent green technique is the use of microwave irradiation to accelerate reactions. tandfonline.comtandfonline.comresearchgate.net Microwave-assisted organic synthesis (MAOS) can dramatically reduce reaction times from hours to minutes and often improves product yields. nih.govorganic-chemistry.org This method has been successfully applied to various classical indole syntheses, including the Fischer, Bischler, and Batcho-Leimgruber reactions. nih.gov For example, a microwave-promoted cycloisomerization of 2-alkynylanilines in water has been developed to produce indoles without any added metal catalyst. elte.hu
Alternative Solvents and Catalysts: The replacement of volatile and often toxic organic solvents is a key goal of green chemistry. Water is an ideal green solvent, and several indole syntheses have been adapted to aqueous media. dntb.gov.ua For instance, the Fischer indole synthesis has been effectively catalyzed by SO3H-functionalized ionic liquids in water. researchgate.netrsc.org Ionic liquids (ILs) are salts that are liquid at low temperatures and are considered greener alternatives to traditional solvents due to their low vapor pressure and high thermal stability. tandfonline.comacs.org They can act as both the solvent and the catalyst, simplifying the reaction setup and often allowing for catalyst recycling. rsc.orgtandfonline.com The use of biodegradable protonic ionic liquids further enhances the environmental friendliness of the process. tandfonline.com
The table below summarizes several green approaches applied to the synthesis of indole derivatives.
These modern synthetic strategies highlight the ongoing efforts to produce complex molecules like this compound in a more efficient, selective, and environmentally sustainable manner.
Chemical Reactivity and Transformations of 3 Allyl 5 Fluoro 1h Indole
Electrophilic Aromatic Substitution at the Indole (B1671886) Ring
The indole ring is an electron-rich aromatic system, making it susceptible to electrophilic aromatic substitution. The presence of the allyl group at the C3 position and the fluoro group at the C5 position modulates this reactivity. In general, electrophilic substitution on the indole ring is a common reaction due to its electron-rich nature.
The nitrogen atom (N1) of the indole ring can undergo substitution reactions. N-acylation, for instance, can be achieved using acid chlorides. nih.gov This functionalization at the N1 position is a common strategy in the synthesis of various indole derivatives. nih.gov The use of different bases and solvents can influence the selectivity between N-alkylation and C-alkylation. acs.org For example, indium(III) triflate has been used as a catalyst to mediate the N1-alkylation of 2,3-disubstituted indoles with p-quinone methides in THF. acs.org
While the C3 position is generally the most reactive site for electrophilic attack in indoles, reactions at the C2 position can occur, particularly when the C3 position is substituted. chinesechemsoc.orgacs.org For instance, palladium-catalyzed C-H allylation of indoles with allyl alcohols has been shown to occur at the C2 position. rsc.org Furthermore, organoselenium-catalyzed C2,3-diarylation of N-H indoles has been reported, indicating that functionalization at the C2 position is achievable. acs.org The presence of substituents on the indole ring, such as a fluoro group, can influence the regioselectivity of these reactions. acs.orgnih.gov
The C3 position of the indole ring is the most nucleophilic and, therefore, the primary site for electrophilic attack. However, with the C3 position already occupied by an allyl group, further substitution at this position often proceeds through the formation of a reactive intermediate known as an alkylideneindolenine (or indolenine) cation. rsc.orgnih.gov This intermediate is generated by the elimination of a suitable leaving group from the C3-substituent under acidic or basic conditions. rsc.orgnih.gov
The resulting alkylideneindolenine is a vinylogous imine that can react with a wide array of nucleophiles, leading to the formation of various C3-functionalized indole derivatives. rsc.orgnih.gov This strategy has been widely used in the synthesis of complex indole alkaloids and other bioactive molecules. nih.gov The stability and reactivity of the alkylideneindolenine intermediate can be influenced by the substituents on the indole ring and the nature of the nucleophile. nih.gov
| Reaction Type | Reagents/Conditions | Product Type | Reference |
| Nucleophilic Addition | Various Nucleophiles | C3-Functionalized Indoles | rsc.orgnih.gov |
| Cycloaddition | Dienes | Cycloadducts | acs.org |
Reactions Involving the Allyl Moiety
The allyl group at the C3 position provides a handle for a variety of chemical transformations, adding to the synthetic versatility of 3-Allyl-5-fluoro-1H-indole.
The double bond within the allyl group can participate in cycloaddition reactions. evitachem.com For instance, (4+3) cycloaddition reactions with in-situ generated oxyallyl cations can lead to the formation of seven-membered rings, specifically cyclohepta[b]indoles. acs.orgrsc.org These reactions are valuable for the synthesis of complex polycyclic indole derivatives. The reactivity in these cycloadditions can be influenced by substituents on the indole ring; for example, a 5-fluoro derivative has been shown to react smoothly. acs.org
| Cycloaddition Type | Reactant | Product | Reference |
| (4+3) Cycloaddition | Oxyallyl cation | Cyclohepta[b]indole | acs.orgrsc.org |
| (3+2) Cycloaddition | Diaza-Oxyallyl Cation | Imidazoloindoline | researchgate.net |
The allyl group can undergo rearrangement reactions, such as the Claisen rearrangement and allylic shifts. wikipedia.orgsethanandramjaipuriacollege.inresearchgate.net The thio-Claisen rearrangement, the sulfur analog of the Claisen rearrangement, of allyl sulfides generally occurs under mild conditions. sethanandramjaipuriacollege.in Allylic rearrangements, or allylic shifts, involve the migration of the double bond within the allyl group and can occur via nucleophilic or electrophilic mechanisms. wikipedia.org These rearrangements can be influenced by steric hindrance and the electronic nature of the substituents. wikipedia.org For instance, catalyst-controlled regiodivergent rearrangements of indole-based onium ylides can lead to either evitachem.com- or -rearrangement products with high regioselectivity. nih.gov
| Rearrangement Type | Key Features | Product Type | Reference |
| Claisen Rearrangement | -Sigmatropic rearrangement | ortho-Allyl phenols (from allyl aryl ethers) | researchgate.net |
| Thio-Claisen Rearrangement | -Sigmatropic rearrangement of allyl sulfides | γ,δ-Unsaturated thiocarbonyl compounds | sethanandramjaipuriacollege.in |
| Allylic Shift | Migration of the double bond | Isomeric allyl-substituted indoles | wikipedia.org |
| evitachem.com- and -Rearrangement | Catalyst-controlled | Functionalized indolines/indoles | nih.gov |
Oxidation and Reduction Pathways
The allyl group and the indole nucleus of this compound are both susceptible to oxidation and reduction under various reaction conditions, allowing for the synthesis of a diverse range of derivatives.
Oxidation: The oxidation of the allyl side chain can lead to several valuable products. For instance, Wacker-type oxidation provides a direct route to the corresponding methyl ketone. While specific studies on this compound are not extensively detailed in the literature, the commercial availability of 1-(5-fluoro-1H-indol-3-yl)propan-2-one suggests the feasibility of this transformation sigmaaldrich.com. This reaction typically employs a palladium(II) catalyst in the presence of an oxidant such as copper(II) chloride and oxygen or tert-butyl hydroperoxide organic-chemistry.orgfluorochem.co.uknih.govresearchgate.netresearchgate.net. The general mechanism involves the formation of a palladium-olefin π-complex, followed by nucleophilic attack of water and subsequent β-hydride elimination to yield the enol, which tautomerizes to the more stable ketone.
Other potential oxidative transformations of the allyl group include epoxidation and dihydroxylation. Epoxidation can be achieved using peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA) wikipedia.orgokayama-u.ac.jp. The resulting epoxide can then be a precursor for further synthetic manipulations. Dihydroxylation, leading to the corresponding diol, can be accomplished using reagents such as osmium tetroxide or potassium permanganate (B83412) under controlled conditions. Ozonolysis represents a more drastic oxidative cleavage of the allyl double bond, which would yield (5-fluoro-1H-indol-3-yl)acetaldehyde.
Reduction: The reduction of this compound can selectively target either the allyl group or the indole nucleus. Catalytic hydrogenation is a common method to reduce the allyl double bond, yielding 5-fluoro-3-propyl-1H-indole ontosight.ai. Typical catalysts for this transformation include palladium on carbon (Pd/C) or platinum oxide (PtO₂) under a hydrogen atmosphere. The synthesis of related 3-propyl-indole derivatives has been documented, highlighting the utility of this reductive pathway acs.orgacs.orgcapes.gov.br. More powerful reducing agents, such as lithium aluminum hydride (LiAlH₄), could potentially reduce both the allyl group and the indole ring, leading to the corresponding indoline (B122111) derivative.
Functional Group Interconversions on the Fluorine Atom and Allyl Group
The fluorine atom and the allyl group of this compound serve as handles for further molecular modifications through various functional group interconversions.
Fluorine Atom Interconversion: The fluorine atom at the C5-position, while generally stable, can undergo nucleophilic aromatic substitution (SNAAr) under specific conditions. Studies on related 5-fluoroindole (B109304) derivatives have shown that the fluorine can be displaced by strong nucleophiles like sodium methoxide (B1231860) in a polar aprotic solvent such as DMF at elevated temperatures to yield the corresponding 5-methoxyindole (B15748) derivative . Similarly, reaction with ammonia (B1221849) in ethanol (B145695) at reflux can lead to the formation of 5-aminoindole (B14826) derivatives . These transformations are facilitated by the electron-withdrawing nature of the indole nitrogen and the activating effect of the ring system.
Allyl Group Interconversions: The allyl group is a versatile functional handle that can be transformed into a variety of other groups. Beyond the oxidation and reduction reactions mentioned previously, the allyl group can participate in palladium-catalyzed cross-coupling reactions. For instance, a Heck reaction with an aryl halide could be employed to introduce an aryl substituent at the terminus of the allyl chain. The Wacker-Tsuji oxidation, as discussed, converts the allyl group into a methyl ketone, which can then undergo further reactions such as alpha-halogenation or condensation reactions organic-chemistry.orgfluorochem.co.ukresearchgate.netresearchgate.net. Hydroboration-oxidation of the allyl group would lead to the corresponding primary alcohol, 3-(5-fluoro-1H-indol-3-yl)propan-1-ol, providing an alternative to the anti-Markovnikov hydration of the double bond.
Advanced Spectroscopic and Structural Elucidation Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy for Indole (B1671886) Derivatives (1H, 13C, 19F NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural analysis of organic molecules like 3-Allyl-5-fluoro-1H-indole. By observing the behavior of atomic nuclei in a magnetic field, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of the atoms within the molecule. For this particular compound, 1H, 13C, and 19F NMR are the most relevant techniques.
A supporting information document from the Royal Society of Chemistry indicates that the 1H and 13C NMR spectra for this compound were recorded on 500 MHz and 125 MHz spectrometers, respectively. rsc.org
The chemical shift (δ) in an NMR spectrum indicates the electronic environment of a nucleus. In this compound, the fluorine atom at the C5 position and the allyl group at the C3 position significantly influence the chemical shifts of the protons and carbons in the indole ring.
1H NMR: The proton spectrum would be expected to show distinct signals for the N-H proton of the indole ring, the aromatic protons, and the protons of the allyl group. The coupling constants (J), measured in Hertz (Hz), provide information about the connectivity of neighboring protons. For instance, the protons on the double bond of the allyl group would exhibit characteristic splitting patterns (e.g., doublet of doublets) due to their coupling with each other and with the adjacent methylene (B1212753) protons. The fluorine atom at C5 would also induce coupling with the neighboring aromatic protons, leading to further splitting of their signals.
13C NMR: The 13C NMR spectrum provides information about each carbon atom in the molecule. The chemical shifts of the carbons in the indole ring are influenced by the electronegativity of the nitrogen and the fluorine atoms. The presence of the fluorine atom at C5 would lead to a large C-F coupling constant for the C5 carbon and smaller couplings for the adjacent carbons.
19F NMR: 19F NMR is particularly informative for fluorinated compounds. Since fluorine-19 is a spin-1/2 nucleus with 100% natural abundance, it provides a strong NMR signal. The chemical shift of the fluorine atom in this compound would be indicative of its electronic environment on the aromatic ring. Furthermore, the 19F nucleus will couple with adjacent protons (1H-19F coupling), which can be observed in both the 1H and 19F spectra, aiding in the assignment of the aromatic proton signals.
Illustrative NMR Data for a Related Compound:
While specific data for this compound is not fully available in the public domain, the following table presents the 1H NMR data for a structurally similar compound, 3-Allyl-6-chloro-5-fluoro-1H-indole , as reported in a supporting information file from the Royal Society of Chemistry. rsc.org This data can provide an indication of the expected chemical shifts and coupling constants for the target molecule.
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| NH | 7.93 | br s | - |
| H-7 | 7.35 | d | 6.1 |
| H-4 | 7.30 | d | 9.0 |
| H-2 | 7.08 | s | - |
| -CH=CH2 | 6.00-5.92 | m | - |
| -CH=CH 2 (trans) | 5.12 | d | 16.9 |
| -CH=CH 2 (cis) | 5.06 | d | 10.0 |
| -CH 2-CH=CH2 | 3.47 | d | 6.6 |
Data for 3-Allyl-6-chloro-5-fluoro-1H-indole in CDCl3 at 500 MHz.
To unambiguously assign all proton and carbon signals and to understand the spatial relationships between different parts of the molecule, advanced 2D NMR techniques are often employed. These include:
COSY (Correlation Spectroscopy): This experiment identifies proton-proton couplings, revealing which protons are adjacent to each other. For this compound, COSY would be crucial for confirming the connectivity within the allyl group and for tracing the coupling network among the aromatic protons.
HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of carbon signals based on the known proton assignments.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals through-space interactions between protons that are close to each other, which is valuable for determining the preferred conformation of the allyl group relative to the indole ring.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination
Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. For this compound, the molecular formula is C11H10FN, which corresponds to a monoisotopic mass of approximately 175.08 g/mol .
Upon ionization in the mass spectrometer, typically by electron impact (EI), the molecule forms a molecular ion (M+•). This ion can then undergo fragmentation, breaking into smaller, charged fragments. The pattern of these fragments is often characteristic of the original molecule's structure.
Expected Fragmentation Pattern:
The fragmentation of this compound would likely involve several key pathways:
Loss of the allyl group: Cleavage of the bond between the indole ring and the allyl group could lead to the formation of a stable indolyl cation.
Rearrangements: The allyl group can undergo rearrangements, such as a McLafferty-type rearrangement if a suitable hydrogen atom is available.
Fragmentation of the indole ring: At higher energies, the indole ring itself can fragment, although this is generally less favorable due to its aromatic stability.
Illustrative Mass Spectrometry Data:
A supporting information document from the Royal Society of Chemistry provides mass spectra for the non-fluorinated analog, 3-Allyl-1H-indole . rsc.org This can serve as a guide to the potential fragmentation of the fluorinated derivative.
| m/z | Possible Fragment Ion |
| 157 | [M]+• (Molecular ion of 3-Allyl-1H-indole) |
| 116 | [M - C3H5]+ (Loss of allyl group) |
| 115 | [M - C3H6]+• (Loss of propene) |
Data for 3-Allyl-1H-indole.
For this compound, the molecular ion peak would be expected at m/z 175. The fragmentation pattern would likely show a prominent peak corresponding to the loss of the allyl group, resulting in a fragment at m/z 134.
Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The absorption of IR radiation or the scattering of light in Raman spectroscopy corresponds to specific bond vibrations (stretching, bending, etc.). These vibrational frequencies are characteristic of the functional groups present in the molecule.
For this compound, the IR and Raman spectra would be expected to show characteristic peaks for the following functional groups:
N-H stretch: A sharp peak in the region of 3300-3500 cm-1 corresponding to the stretching vibration of the N-H bond in the indole ring.
C-H stretches: Aromatic C-H stretching vibrations typically appear above 3000 cm-1, while aliphatic C-H stretches from the allyl group are found just below 3000 cm-1.
C=C stretch: The stretching vibration of the C=C double bond in the allyl group would be expected in the region of 1620-1680 cm-1. Aromatic C=C stretching vibrations from the indole ring would also appear in the 1450-1600 cm-1 region.
C-F stretch: A strong absorption band corresponding to the C-F stretching vibration is typically observed in the range of 1000-1400 cm-1.
Out-of-plane C-H bending: The substitution pattern on the aromatic ring can often be inferred from the pattern of strong absorption bands in the 650-900 cm-1 region due to out-of-plane C-H bending vibrations.
Illustrative IR Data for a Related Compound:
| Functional Group | Typical IR Absorption Range (cm-1) |
| N-H Stretch (Indole) | 3300 - 3500 |
| Aromatic C-H Stretch | 3000 - 3100 |
| Aliphatic C-H Stretch | 2850 - 3000 |
| C=C Stretch (Allyl) | 1620 - 1680 |
| Aromatic C=C Stretch | 1450 - 1600 |
| C-N Stretch | 1250 - 1350 |
| C-F Stretch | 1000 - 1400 |
X-ray Crystallography for Solid-State Structure Determination (if applicable)
X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. The data obtained can be used to calculate the precise positions of all atoms in the crystal lattice, providing accurate bond lengths, bond angles, and intermolecular interactions.
A search of the available scientific literature and crystallographic databases did not yield any published X-ray crystal structures for this compound. Therefore, no experimental data on its solid-state structure is currently available. If a suitable single crystal of the compound were to be grown, X-ray diffraction analysis would provide invaluable information to confirm its connectivity and to study its conformational preferences and packing in the solid state.
Computational and Theoretical Investigations
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity
Density Functional Theory (DFT) is a cornerstone of computational chemistry used to investigate the electronic structure of molecules. Calculations, typically using hybrid functionals like B3LYP with basis sets such as 6-31G* or higher, can determine optimized geometries, electronic energies, and various reactivity descriptors. rug.nl For fluorinated indoles, DFT has been successfully used to calculate ionization potentials and explore the impact of fluorine substitution on the electronic environment of the indole (B1671886) ring. rug.nl
The introduction of a fluorine atom at the C5 position and an allyl group at the C3 position of the indole scaffold significantly modulates its electronic properties. The fluorine atom, being highly electronegative, influences the electron distribution across the aromatic system, while the allyl group can donate electron density through resonance, affecting the ring's reactivity towards electrophiles. DFT calculations are essential for quantifying these effects and predicting the molecule's behavior in chemical reactions. mdpi.com
Frontier Molecular Orbital (FMO) theory is fundamental to understanding chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). iqce.jp The energy of the HOMO is related to the molecule's ability to donate electrons (its ionization potential), while the LUMO energy relates to its ability to accept electrons (its electron affinity). mdpi.comresearchgate.net The energy difference between these two orbitals, the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity. researchgate.net A smaller gap suggests higher reactivity and lower kinetic stability. researchgate.netresearchgate.net
For indole derivatives, the HOMO is typically a π-orbital distributed across the indole ring, and the LUMO is a π*-antibonding orbital. In the case of 3-Allyl-5-fluoro-1H-indole, the following characteristics can be inferred from studies on related compounds:
Effect of 5-Fluoro Substitution : DFT calculations on 5-fluoroindole (B109304) show that fluorine substitution significantly increases the ionization potential (IP) of the indole ring compared to the unsubstituted parent molecule. rug.nl This corresponds to a stabilization (lowering) of the HOMO energy level. A lower HOMO energy makes the molecule less susceptible to oxidation and can suppress the rate of electron transfer (ET) reactions. rug.nl
Role of the Allyl Group : The allyl group at the C3 position can participate in the π-system, influencing the electron density and the energy of the frontier orbitals. It activates the indole ring for electrophilic substitution.
Reactivity Implications : The interaction between the HOMO of one reactant and the LUMO of another governs bond formation in many chemical reactions. masterorganicchemistry.comutexas.edu The specific energies and spatial distributions of the HOMO and LUMO of this compound, which can be precisely calculated using DFT, determine its reactivity profile in cycloadditions, electrophilic substitutions, and other reactions. mdpi.comutexas.edu
| Electrophilicity Index (ω) | A measure of the energy lowering of a molecule when it accepts electrons. Calculated as ω = χ² / (2η). science.gov | Quantifies the molecule's capacity to act as an electrophile. researchgate.net |
This table is illustrative, based on established DFT principles. Specific values require dedicated calculations for the target molecule.
DFT calculations are widely used to predict the vibrational spectra (Infrared and Raman) of molecules. science.govlongdom.org By calculating the harmonic vibrational frequencies, a theoretical spectrum can be generated and compared with experimental data obtained from FT-IR and FT-Raman spectroscopy. nih.gov This correlation allows for a precise assignment of vibrational modes to specific functional groups and bond movements within the molecule. longdom.orgnih.gov
For this compound, a DFT analysis would involve:
Geometry Optimization : Finding the lowest energy structure of the molecule.
Frequency Calculation : Computing the second derivatives of the energy with respect to atomic positions to obtain harmonic frequencies and their intensities.
Scaling : Theoretical frequencies are often systematically higher than experimental ones due to the harmonic approximation and basis set limitations. They are therefore multiplied by a scaling factor (typically ~0.96 for B3LYP functionals) to improve agreement with experimental data. nih.gov
Mode Assignment : Using visualization software and Potential Energy Distribution (PED) analysis, each calculated frequency is assigned to a specific vibration, such as N-H stretching, C-H stretching of the allyl group, or C-F stretching. science.gov
Table 2: Representative Vibrational Modes for this compound and Their Expected Wavenumber Range
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Description |
|---|---|---|---|
| ν(N-H) | Indole N-H | 3400-3500 | Stretching vibration of the nitrogen-hydrogen bond. |
| ν(C-H)aromatic | Indole & Phenyl Rings | 3000-3100 | Stretching of carbon-hydrogen bonds on the aromatic rings. |
| ν(C-H)aliphatic | Allyl Group | 2850-3000 | Asymmetric and symmetric stretching of C-H bonds in the -CH₂- group. |
| ν(C=C) | Allyl Group | 1640-1680 | Stretching vibration of the carbon-carbon double bond. |
| δ(N-H) | Indole N-H | 1500-1600 | In-plane bending of the N-H bond. |
| ν(C-F) | Fluoro-substituted Ring | 1100-1250 | Stretching vibration of the carbon-fluorine bond. |
| γ(C-H) | Allyl Group | 910-990 | Out-of-plane bending (wagging/twisting) of the =CH₂ hydrogens. |
This table is illustrative. Precise assignments require correlation between experimental spectra and DFT calculations.
DFT is an invaluable tool for mapping out the potential energy surfaces of chemical reactions. By locating and characterizing the energies of reactants, products, intermediates, and, most importantly, transition states (TS), computational chemists can elucidate detailed reaction mechanisms. rsc.org This approach can validate or challenge proposed mechanisms and predict the feasibility and selectivity of a reaction.
For a molecule like this compound, DFT could be used to model various transformations. A relevant example is the C2-allylation of indoles using allylboronic acids. rsc.org DFT studies on this type of reaction have corroborated a mechanism involving:
Initial tautomerization of a substituted indole to form a more reactive indolenine intermediate.
Coordination of the indolenine with the electrophilic boron center of the allylboronic acid.
An intramolecular allylation proceeding through a cyclic, Zimmerman-Traxler-like transition state to form the final product. rsc.org
Modeling such a pathway for this compound or its precursors would provide critical information on activation energy barriers, the stability of intermediates, and the factors controlling regioselectivity, thereby guiding synthetic efforts. rsc.orgnih.gov
Molecular Dynamics (MD) Simulations for Conformational Analysis and Ligand-Protein Interactions
While DFT is excellent for static electronic properties, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. nih.govresearchgate.net MD simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that reveals how the molecule moves, flexes, and interacts with its environment (e.g., solvent or a biological macromolecule). researchgate.netrsc.org
For this compound, MD simulations would be particularly useful for:
Conformational Analysis : The allyl side chain has rotatable bonds, allowing the molecule to adopt various conformations. MD simulations can explore the conformational space to identify the most stable and populated conformers in solution. sciforum.netmanchester.ac.uk This is crucial as the biological activity of a ligand often depends on its ability to adopt a specific shape to fit into a receptor's binding site.
Ligand-Protein Interactions : If a protein target for this compound is identified, MD simulations can be used to model their interaction in atomic detail. mdpi.com After an initial docking pose is generated, an MD simulation of the ligand-protein complex can:
Assess the stability of the binding pose by monitoring the Root Mean Square Deviation (RMSD) of the ligand and protein backbone. nih.gov
Identify key amino acid residues involved in binding by analyzing hydrogen bonds, hydrophobic interactions, and salt bridges over time. nih.govsci-hub.se
Reveal fluctuations and conformational changes in both the ligand and the protein upon binding, which are often missed by static docking methods. nih.govmdpi.com
Calculate the binding free energy of the complex, providing a more accurate estimate of binding affinity than docking scores alone. sci-hub.se
Quantitative Structure-Activity Relationship (QSAR) and Pharmacophore Modeling
When a series of related compounds exhibits a certain biological activity, QSAR and pharmacophore modeling are computational techniques used to understand what structural features are responsible for this activity and to predict the potency of new, untested compounds. researchgate.netnih.gov
Quantitative Structure-Activity Relationship (QSAR) : QSAR is a statistical approach that correlates variations in the biological activity of a set of molecules with their physicochemical properties or molecular descriptors. arabjchem.org For a series of derivatives based on the this compound scaffold, a QSAR model could be built to predict their activity (e.g., as enzyme inhibitors or cytotoxic agents). This involves calculating descriptors (e.g., logP, molar refractivity, electronic properties from DFT) and creating a mathematical equation that links them to the observed activity. arabjchem.org
Pharmacophore Modeling : A pharmacophore is an abstract 3D representation of the essential steric and electronic features that are necessary for a molecule to exert a specific biological effect. nih.govnih.gov These features include hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers, and positive/negative ionizable groups. arabjchem.org Studies on fluorinated isatin-hydrazones and isatin-thiosemicarbazones, which share structural motifs with the target compound, have successfully used pharmacophore modeling to understand their anticancer activities. acs.orgresearchgate.net For this compound, a pharmacophore model could be generated based on its structure or the known binding site of a target protein.
Table 3: Potential Pharmacophoric Features of this compound
| Pharmacophoric Feature | Structural Origin | Potential Role in Molecular Recognition |
|---|---|---|
| Hydrogen Bond Donor | Indole N-H group | Forms directional hydrogen bonds with acceptor groups (e.g., carbonyl oxygen) in a protein binding site. |
| Aromatic Ring | Indole ring system | Participates in π-π stacking or hydrophobic interactions with aromatic residues like Phenylalanine, Tyrosine, or Tryptophan. |
| Hydrophobic Feature | Allyl group, Indole ring | Occupies hydrophobic pockets within the binding site, contributing to binding affinity. |
| Hydrogen Bond Acceptor | Fluorine atom (weakly) | Can engage in weak hydrogen bonding or other electrostatic interactions. |
This pharmacophore model can then be used as a 3D query to screen large virtual databases for other structurally diverse molecules that might have the same biological activity, accelerating the discovery of new lead compounds. nih.gov
Biological Activity and Structure Activity Relationship Sar Studies
In Vitro Biological Activity Screening (General Overview)
Indole (B1671886) derivatives are known to exhibit a wide spectrum of biological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties. nih.govrsc.org The introduction of a fluorine atom into the indole ring is a common strategy in medicinal chemistry to enhance metabolic stability and binding affinity. mdpi.com Fluorinated indoles have shown promise as anticancer, antioxidant, and fungicidal agents. researchgate.net Specifically, derivatives of 5-fluoroindole (B109304) have been investigated for their potential anticancer and antimicrobial properties. smolecule.com
The allyl group at the C3 position provides a reactive handle for further chemical modifications and can contribute to the molecule's ability to interact with biological targets. Research on related structures suggests that 3-allyl-indole derivatives may possess antiviral and anticancer activities, often by inhibiting cancer cell proliferation or modulating biochemical pathways. For instance, certain indolylthiosemicarbazides featuring a 5-fluoro-3-phenyl-1H-indole scaffold have demonstrated significant and selective inhibitory effects against viruses like Coxsackie B4. nih.gov Similarly, 5-fluoro-substituted isatin (B1672199) derivatives condensed with indoles have shown anticancer potency against various cell lines, including liver cancer (Hep G-2). rsc.org
Identification of Molecular Targets and Pathways
The biological effects of indole derivatives like 3-Allyl-5-fluoro-1H-indole are attributed to their interactions with specific molecular targets, including a variety of receptors and enzymes. The indole core structure is capable of high-affinity binding, which can modulate biochemical pathways. These interactions can lead to the inhibition or activation of biological processes, influencing gene expression, enzyme activity, and cellular signaling.
Potential mechanisms of action for related compounds include:
Enzyme Inhibition : Indole derivatives can act as inhibitors of specific enzymes. For example, 7-Fluoro-5-methyl-1H-indole has been shown to inhibit cytochrome P450 enzymes, particularly CYP1A2. smolecule.com Other studies have identified indole-based compounds as inhibitors of enzymes like transglutaminase 2 (TG2). nih.gov
Receptor Modulation : These compounds can function as agonists or antagonists at various receptors, thereby affecting signaling pathways.
Interference with Cellular Processes : Some indole derivatives exert their effects by disrupting microbial cell membranes or inhibiting biofilm formation.
Structure-Activity Relationship (SAR) Analysis of this compound Analogs
Structure-activity relationship (SAR) studies are crucial for optimizing lead compounds. For this compound, SAR analysis focuses on how modifications to the allyl group, the fluorine substituent, and the indole core affect biological activity.
The substituent at the C3 position of the indole ring plays a critical role in determining biological activity. In a study of antiviral indole-based thiosemicarbazides, replacing the allyl group with other small alkyl chains had a discernible impact on potency. nih.gov While the allyl derivative showed significant antiviral activity, the analog with an ethyl group was found to be slightly more potent against Coxsackie B4 virus than those with methyl, propyl, or allyl groups. nih.gov
In a different context, the introduction of an N-allyl substituent on an indole-4-carboxylate derivative resulted in a more than five-fold improvement in inhibitory potency against the SARS-CoV-2 3CLpro enzyme compared to the unsubstituted analog. nih.gov This highlights that the position and nature of the allyl group are key determinants of its effect on biological activity.
| Compound | Substituent (R) on Thiosemicarbazide | EC₅₀ (µg/mL) | Selectivity Index |
|---|---|---|---|
| 6a | Methyl | 2.1 | 9 |
| 6b | Ethyl | 0.4 | 56 |
| 6c | Propyl | 0.8 | >42 |
| 6d | Allyl | 0.8 | >37 |
The incorporation of a fluorine atom, particularly at the C5 position of the indole ring, is a well-established strategy for enhancing biological activity. mdpi.com Fluorine's high electronegativity and similarity in size to a hydrogen atom allow it to alter a molecule's electronic properties, lipophilicity, and metabolic stability without significantly increasing its steric bulk. mdpi.com
Key roles of the C5-fluoro substituent include:
Enhanced Binding Affinity : The fluorine atom can increase a compound's binding affinity for its target receptor or enzyme.
Improved Metabolic Stability : Fluorination can block sites of metabolic oxidation, leading to a longer biological half-life.
Modulation of Acidity/Basicity : The electron-withdrawing nature of fluorine can influence the pKa of the indole N-H, affecting its interaction with biological targets. mdpi.com
In a comparative study of fluorinated indole derivatives as inhibitors of transglutaminase 2 (TG2), the 5-fluoro-indole derivative was found to be the most effective inhibitor compared to analogs with fluorine at the C4 or C6 positions. nih.gov While the 6-fluoro and 7-aza derivatives showed comparable affinity, their reactivity was approximately half that of the 5-fluoro compound. nih.gov Furthermore, studies on indolylsuccinimides have shown that halogenated indoles, including those with a 5-fluoro substituent, are compatible with synthesis reactions and can lead to compounds with potent cytotoxicity against human cancer cell lines. semanticscholar.org
| Compound | Indole Substitution | Affinity (K_I, mM) | Reactivity (k_inh, min⁻¹) |
|---|---|---|---|
| 14 | 5-Fluoro | 0.019 | 0.071 |
| 15 | 6-Fluoro | 0.019 | 0.046 |
| - | 4-Fluoro | 0.033 | 0.082 |
| 16 | 7-Aza | 0.022 | 0.033 |
Beyond the C3 and C5 positions, modifications to other parts of the indole core, such as the N1 and C2 positions, can also significantly influence biological activity and selectivity. For instance, in a series of 3-(indanoyl)indoles designed as cannabinoid type 2 (CB2) receptor ligands, the introduction of various N1 side chains (e.g., n-propyl, 4-pentynyl) yielded potent and selective CB2 antagonists. nih.gov Furthermore, adding a methyl group at the C2 position was found to improve selectivity for the CB2 receptor and could even switch the compound's function from an antagonist to a partial agonist. nih.gov
In studies of 3-indolylsuccinimides, N-methylation of the indole ring was shown to produce compounds with potent cytotoxicity against specific cancer cell lines. semanticscholar.org The electronic nature of substituents at the C5 position also has a strong influence, with electron-donating groups generally increasing reaction yields in electrophilic substitutions, while electron-withdrawing groups can decrease reactivity. semanticscholar.org
Mechanism of Action Investigations at a Molecular Level
The mechanism of action for this compound and its analogs is rooted in their interaction with specific biomolecules. The indole ring system is a key pharmacophore that facilitates binding to diverse receptors and enzymes, thereby modulating their function. The allyl group may improve the compound's ability to cross cell membranes and engage with intracellular targets.
At a molecular level, the mechanism can involve:
Targeting the Active Site : Studies on dihydroisoxazole (B8533529) inhibitors of transglutaminase 2, which incorporate a 5-fluoro-tryptophan moiety, provide definitive evidence that this class of compounds targets the enzyme's active site. nih.gov
Modulating Signaling Pathways : Indole derivatives can influence cellular signaling and gene expression by acting on specific components of these pathways. For example, some indole derivatives have been reported to target the PI3K/Akt/mTOR/NF-κB signaling pathways, which are often dysregulated in cancer. semanticscholar.org
Altering Receptor Functionality : The binding of an indole ligand to a receptor can stabilize a particular conformation, leading to agonistic or antagonistic effects. The switch from antagonist to partial agonist activity observed with C2-methylation in CB2 receptor ligands demonstrates this principle. nih.gov
Biophysical Studies of Ligand-Target Interactions
Extensive searches of scientific literature and databases did not yield specific biophysical studies on the direct interaction of this compound with any biological targets. Consequently, detailed research findings, including data from techniques such as X-ray crystallography, NMR spectroscopy, surface plasmon resonance (SPR), or isothermal titration calorimetry (ITC) for this specific compound, are not available in the public domain. Therefore, data tables and a detailed analysis of its ligand-target interactions cannot be provided at this time.
While general principles of these biophysical techniques are well-established for characterizing ligand-target interactions, their application to this compound has not been documented in retrievable scientific literature. For instance, techniques like Isothermal Titration Calorimetry (ITC) are instrumental in determining the thermodynamic parameters of binding interactions, such as enthalpy (ΔH) and entropy (ΔS), from which the dissociation constant (Kd) can be calculated. Similarly, Surface Plasmon Resonance (SPR) provides real-time data on the kinetics of binding, measuring association and dissociation rates.
Structural biology methods, including X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy, offer high-resolution insights into the binding mode and conformational changes upon ligand binding. However, no such structural or thermodynamic data has been published for this compound.
Research on related indole-containing molecules demonstrates the utility of these methods. For example, structure-activity relationship (SAR) studies on other fluorinated indole derivatives have utilized such biophysical data to optimize binding affinity and selectivity for their respective targets.
Without dedicated studies on this compound, any discussion of its specific biophysical interactions would be speculative.
Applications in Chemical Biology and Advanced Materials Research
Development as Chemical Probes for Biological Systems
The unique structure of 3-Allyl-5-fluoro-1H-indole makes it a promising candidate for the development of sophisticated chemical probes to investigate complex biological systems.
Fluorescent Indole (B1671886) Derivatives in Sensing and Imaging
Indole and its derivatives are intrinsically fluorescent, a property that is highly sensitive to the local environment. researchgate.net The introduction of a fluorine atom, as in this compound, can significantly modulate the photophysical properties of the indole ring. researchgate.netacs.org Fluorine's high electronegativity can alter the electron density of the chromophore, influencing the energy of the excited states and, consequently, the fluorescence emission spectra. researchgate.net This sensitivity makes fluorinated indoles excellent candidates for fluorescent probes designed to report on changes in their microenvironment, such as polarity, viscosity, or the presence of specific ions. researchgate.netmdpi.com
For instance, studies on various indole derivatives have shown that their fluorescence quantum yields and emission wavelengths are solvent-dependent, indicating their potential as probes for mapping different cellular compartments. researchgate.netresearchgate.net The response of some indole derivatives to the fluoride (B91410) anion, resulting in significant spectral changes, highlights their potential for selective ion sensing. researchgate.net While direct photophysical data for this compound is not extensively documented, the principles established for analogous compounds suggest its potential in developing novel fluorescent sensors and imaging agents. ossila.comscilit.comcymitquimica.com
Table 1: Illustrative Photophysical Properties of Substituted Indole Derivatives
| Indole Derivative | Excitation Max (nm) | Emission Max (nm) | Fluorescence Quantum Yield (ΦF) | Key Feature/Application |
|---|---|---|---|---|
| 5-Cyanoindole | ~295 | ~340-450 (Solvent dependent) | Variable | Sensitive to microenvironment polarity. researchgate.net |
| 5-Methoxyindole (B15748) | ~290 | ~330 | - | Electron-donating group modifies electronic properties. researchgate.net |
| Methyl 3-methyl-1H-dibenzo[e,g]indole-2-carboxylate | - | - | 0.16 - 0.85 | Selective fluorescent probe for fluoride ions. researchgate.net |
Applications in Protein NMR Spectroscopy as Labeled Tryptophan Precursors
The fluorine-19 (¹⁹F) nucleus is an exceptional probe for Nuclear Magnetic Resonance (NMR) spectroscopy due to its 100% natural abundance, spin of ½, and high sensitivity to the local chemical environment. nih.gov Incorporating ¹⁹F into proteins allows for detailed studies of their structure, dynamics, and interactions, free from the background signals that complicate proton (¹H) NMR. nih.govoup.com
5-Fluoroindole (B109304), a close analog of the indole ring in this compound, serves as a key precursor for the biosynthesis of 5-fluorotryptophan (B555192). diva-portal.orgresearchgate.netnih.gov This fluorinated amino acid can be incorporated into proteins in place of tryptophan by the cellular machinery of organisms like E. coli. nih.govnih.govrsc.org The resulting ¹⁹F-labeled protein can then be studied by ¹⁹F NMR. The chemical shift of the ¹⁹F label is exquisitely sensitive to conformational changes, ligand binding, and the protein's tertiary structure. nih.govopenlabnotebooks.orgrsc.org For example, ¹⁹F NMR has been used to study ligand-induced conformational changes in the cyclic AMP receptor protein and to probe the binding of ubiquitin to the USP5 Zf-UBD domain. openlabnotebooks.orgnih.gov
Given that this compound contains the crucial 5-fluoroindole core, it represents a potential starting material for the chemical synthesis of specialized 5-fluorotryptophan analogs. The allyl group at the C3 position could be chemically modified to install the amino acid side chain, providing a route to novel labeled precursors for protein NMR studies. diva-portal.org
Indole Scaffold as a Foundation for Novel Chemical Entities
The indole nucleus is considered a "privileged scaffold" in medicinal chemistry, meaning its structure is a recurring motif in a wide range of biologically active compounds and approved drugs. researchgate.netnih.goveurekaselect.combohrium.comresearchgate.net The versatility of the indole ring allows for extensive chemical modification, enabling the creation of large libraries of compounds to explore chemical space and identify new therapeutic agents. researchgate.netresearchgate.net
This compound possesses several functional handles that make it an excellent starting point for chemical synthesis.
The Allyl Group: The double bond in the C3-allyl group is amenable to a wide variety of chemical transformations, including oxidation, reduction, addition reactions, and palladium-catalyzed cross-coupling reactions. This allows for the introduction of diverse functional groups at this key position. researchgate.net
The Indole Ring: The electron-rich indole nucleus readily undergoes electrophilic substitution. diva-portal.org The fluorine atom at the C5 position influences the regioselectivity of these reactions. smolecule.com
The Indole Nitrogen: The N-H group can be deprotonated and subsequently alkylated or arylated, providing another site for diversification. ossila.com
The combination of the allyl group and the fluorine substituent offers a rich platform for creating novel molecules. For instance, Friedel-Crafts alkylation of indoles with electron-withdrawing groups, such as the fluorine in our subject compound, has been shown to proceed in good yields. researchgate.net The ability to modify the indole at multiple positions makes this compound a valuable building block for synthesizing complex molecules with potential applications in drug discovery. bohrium.com
Potential in Material Science (e.g., Conductive Polymers, OLEDs, DSSCs)
The unique electronic properties of the indole scaffold also make it an attractive component for advanced organic materials. researchgate.net The electron-rich, planar, and aromatic nature of the indole ring is beneficial for charge transport, a key requirement in many electronic devices. rsc.orgrsc.org
Conductive Polymers: Polyindoles are a class of conducting polymers that exhibit good thermal stability and redox activity. rsc.orggoogle.com They can be synthesized through the chemical or electrochemical polymerization of indole monomers. nih.govresearchgate.net The properties of the resulting polymer, such as conductivity and optical band gap, can be tuned by introducing substituents onto the indole ring. rsc.orgnih.gov The fluorine and allyl groups on this compound could be leveraged to create polyindoles with tailored electronic and physical properties. bridgew.edu
Organic Light-Emitting Diodes (OLEDs): Indole derivatives are used in the development of materials for OLEDs, particularly as host materials or as part of hole-transporting layers. researchgate.netresearchgate.net The fluorination of organic materials is a known strategy to enhance properties like thermal stability and to tune energy levels for efficient charge injection and transport. researchgate.netacs.org For example, combining fluorene (B118485) and indole moieties has led to hole transport materials with high thermal stabilities and good device performance. researchgate.net
Dye-Sensitized Solar Cells (DSSCs): In DSSCs, organic dyes absorb sunlight and inject electrons into a semiconductor. The indole unit, with its electron-donating nature, is a valuable component in the design of these organic sensitizer (B1316253) dyes. rsc.orgnitk.ac.inresearchgate.net Indole-based dyes have been incorporated into DSSCs, achieving impressive power conversion efficiencies. ossila.comnitk.ac.inresearchgate.net The electronic properties of this compound could be harnessed in the design of novel, efficient metal-free sensitizers for next-generation solar cells. rsc.orgnitk.ac.in
Table 2: Performance of Selected Indole-Based Dyes in DSSCs
| Dye System | Power Conversion Efficiency (PCE, η%) | Key Feature |
|---|---|---|
| Indole-based co-sensitizer with Ruthenium complex | 10.12% | Enhanced light harvesting and suppressed charge recombination. researchgate.net |
| Indole-based sensitizer (unspecified) | 4.12% | Demonstrates the potential of the indole scaffold. nitk.ac.in |
| Triazatruxene-based dye (expanded indole core) | 13.6% | Shows the effect of an expanded indole-based chromophore. ossila.com |
Future Perspectives and Emerging Research Avenues
Development of More Sustainable and Efficient Synthetic Routes
While classic indole (B1671886) syntheses have been well-established, the future of chemical manufacturing hinges on the development of sustainable and efficient methodologies. For 3-Allyl-5-fluoro-1H-indole, research is moving towards greener chemistry principles, aiming to reduce waste, energy consumption, and the use of hazardous materials.
Future synthetic strategies are expected to focus on:
C-H Activation/Functionalization: Transition-metal-catalyzed C-H activation has emerged as a powerful tool for constructing complex molecules by directly functionalizing carbon-hydrogen bonds. mdpi.combohrium.com This approach could enable the direct introduction of the allyl group onto the 5-fluoroindole (B109304) core, bypassing the need for pre-functionalized starting materials and thus improving atom economy.
One-Pot and Multicomponent Reactions (MCRs): MCRs are highly efficient processes where multiple reactants combine in a single step to form a complex product, minimizing intermediate isolation and purification steps. nih.gov Developing a one-pot synthesis for this compound would significantly streamline its production, making it more cost-effective and environmentally benign. nih.govnih.gov
Flow Chemistry: Continuous flow synthesis offers advantages over traditional batch processing, including enhanced safety, better process control, and easier scalability. Applying flow chemistry to the synthesis of this indole derivative could lead to higher yields and purity while reducing reaction times.
Biocatalysis: The use of enzymes as catalysts offers high selectivity and mild reaction conditions. Future research may explore enzymatic pathways for the synthesis of fluorinated and allylated indoles, representing a highly sustainable manufacturing approach.
Exploration of Novel Reactivity Patterns for the Allyl and Fluoro Moieties
The allyl and fluoro groups on the indole scaffold are not merely static decorations; they are reactive sites that can be exploited for further molecular diversification.
Allyl Group Transformations: The double bond in the allyl group is a versatile functional handle. Future research will likely explore a range of transformations, including:
Metathesis Reactions: Cross-metathesis could be used to introduce a variety of substituents onto the allyl side chain.
Palladium-Catalyzed Reactions: The allyl moiety can participate in numerous palladium-catalyzed reactions, such as allylic alkylation and amination, allowing for the introduction of diverse functional groups. acs.org
Click Chemistry: The allyl group can be functionalized to participate in click reactions, enabling the rapid and efficient conjugation of the indole to other molecules, such as polymers, biomolecules, or fluorescent tags.
Fluoro Group Reactivity: While the C-F bond is generally strong, modern synthetic methods have enabled its use in cross-coupling reactions. Exploring the potential of the fluorine atom in this compound as a leaving group in transition-metal-catalyzed reactions could provide new avenues for late-stage functionalization of the indole core. Furthermore, the electronic effects of the fluorine atom on the reactivity of the indole ring itself warrant deeper investigation, particularly in electrophilic substitution reactions. mdpi.comresearchgate.net
Advanced Computational Modeling for Predictive Design
Computational chemistry and molecular modeling are indispensable tools for modern drug discovery and materials science. For this compound, these methods can accelerate research by predicting molecular properties and guiding experimental design.
Density Functional Theory (DFT): DFT calculations can be employed to understand the electronic structure, reactivity, and spectroscopic properties of the molecule. mdpi.comresearchgate.netnitw.ac.inresearchgate.net This can help in predicting the most likely sites for chemical reactions and understanding the impact of the allyl and fluoro substituents on the indole's properties. mdpi.com
Molecular Docking: To explore its potential as a therapeutic agent, molecular docking studies can simulate the binding of this compound to the active sites of various biological targets like proteins and enzymes. nih.govmdpi.com This can help identify potential protein targets and guide the design of more potent and selective derivatives.
Quantitative Structure-Activity Relationship (QSAR): By generating a library of virtual derivatives of this compound and calculating their physicochemical properties, QSAR models can be built to predict biological activity. rsc.org This allows for the in-silico screening of large numbers of compounds to prioritize synthesis and testing.
Integration with High-Throughput Screening and Artificial Intelligence in Chemical Discovery
The combination of high-throughput screening (HTS) and artificial intelligence (AI) is revolutionizing the discovery of new molecules with desired properties.
High-Throughput Screening (HTS): this compound can serve as a core scaffold for the creation of large chemical libraries. thermofisher.comenamine.net By systematically modifying the allyl group and other positions on the indole ring, a diverse collection of related compounds can be generated. These libraries can then be rapidly screened against a multitude of biological targets to identify "hit" compounds with potential therapeutic value. nih.govnih.gov
Artificial Intelligence and Machine Learning: AI algorithms can analyze vast datasets from HTS campaigns to identify complex structure-activity relationships that may not be apparent to human researchers. optibrium.comnih.gov Machine learning models can be trained on existing data to predict the properties of novel, unsynthesized indole derivatives, thereby guiding the design of new libraries. scitechdaily.comdrugtargetreview.com Generative AI models can even design entirely new molecules based on the this compound scaffold that are optimized for specific properties. optibrium.com
Expanding Applications in Targeted Chemical Biology Tools
Beyond traditional drug discovery, this compound and its derivatives have significant potential as specialized tools for chemical biology research. The indole scaffold is known to interact with a wide range of biological systems. nitw.ac.in
Fluorogenic Probes: The indole nucleus is a component of many fluorescent molecules. rsc.org By attaching appropriate functional groups, this compound could be developed into fluorogenic probes that light up upon binding to a specific biological target, enabling the visualization of cellular processes.
Photoaffinity Labels: The allyl group could be modified to incorporate a photoreactive moiety. This would allow the resulting molecule to be used as a photoaffinity label, which forms a covalent bond with its biological target upon exposure to light, facilitating target identification and validation.
Targeted Protein Degraders: The molecule could be incorporated into Proteolysis-Targeting Chimeras (PROTACs). In such a construct, the indole moiety would bind to a target protein, while another part of the molecule recruits an E3 ubiquitin ligase, leading to the targeted degradation of the protein.
Q & A
Basic Research Questions
Q. What are common synthetic routes for preparing 3-Allyl-5-fluoro-1H-indole, and how can reaction conditions be optimized for higher yields?
- Methodology : A Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a robust method for introducing allyl groups to fluorinated indoles. For example, 5-fluoro-3-(2-(4-(4-fluorophenyl)-1H-1,2,3-triazol-1-yl)ethyl)-1H-indole was synthesized using CuI in PEG-400/DMF, yielding 22% after purification by column chromatography (70:30 ethyl acetate/hexane) . Optimization strategies include varying solvent systems (e.g., DMF vs. THF), adjusting catalyst loading, and exploring microwave-assisted synthesis to reduce reaction times.
- Data Note : Lower yields (e.g., 22% in ) may result from steric hindrance or competing side reactions. TLC monitoring and gradient elution during purification are critical for isolating the target compound.
Q. How can spectroscopic techniques (NMR, HRMS) confirm the structure of this compound?
- Methodology :
- ¹H NMR : Look for characteristic allyl proton signals (δ ~5.0–6.0 ppm for vinyl protons and δ ~3.5–4.5 ppm for methylene protons adjacent to the indole nitrogen). Fluorine substitution deshields aromatic protons, shifting resonances upfield (e.g., δ ~6.5–7.5 ppm) .
- ¹⁹F NMR : A singlet near δ -110 to -120 ppm confirms the presence of the fluorine atom .
- HRMS : Use FAB-HRMS or ESI-HRMS to verify the molecular ion peak ([M+H]⁺ or [M-H]⁻) with a mass accuracy of <5 ppm.
Advanced Research Questions
Q. What computational tools (e.g., SHELX, ORTEP) are recommended for analyzing the crystal structure of fluorinated indole derivatives?
- Methodology :
- SHELX : Employ SHELXL for refining small-molecule crystal structures. It handles anisotropic displacement parameters and twinning, critical for resolving fluorine-related disorder .
- ORTEP-3 : Use ORTEP for Windows to visualize anisotropic displacement ellipsoids and generate publication-quality thermal ellipsoid plots. The GUI integrates with WinGX for metric analysis of molecular geometry .
- Case Study : For 5-chloro-7-(trifluoromethyl)-2,3-dihydro-1H-indole, SHELX refinement resolved Cl/F substituent positions with R1 < 0.05 .
Q. How does the allyl group influence the regioselectivity of electrophilic substitution in this compound?
- Mechanistic Insight : The allyl group at C3 acts as an electron-donating substituent via conjugation, directing electrophiles (e.g., nitration, halogenation) to the C4/C6 positions. Fluorine at C5 exerts an electron-withdrawing effect, further polarizing the indole ring.
- Experimental Design :
- Perform electrophilic bromination (NBS in DCM) and analyze product distribution via LC-MS.
- Compare with 5-fluoro-3-phenyl-1H-indole-2-carbonyl (), where phenyl groups alter reactivity patterns.
Q. What strategies mitigate stability issues during functionalization of this compound under acidic/basic conditions?
- Approach :
- Acidic Conditions : Use trifluoroacetic acid (TFA) at low temperatures (0–5°C) to prevent decomposition of the allyl group.
- Basic Conditions : Employ mild bases (e.g., K₂CO₃) in polar aprotic solvents (DMF, acetonitrile) to avoid ring-opening reactions.
- Data Conflict : Some fluorinated indoles (e.g., 5-chloro-2,3-dimethyl-1H-indole) show unexpected instability during alkylation; DSC/TGA analysis is recommended to assess thermal stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
